4'-Methyl-n2-pyrimidin-2-yl-[4,5']bithiazolyl-2,2'-diamine hydrobromide is a chemical compound categorized as an impurity related to various kinase inhibitors, particularly in the context of cancer treatment. This compound is known for its role in medicinal chemistry, especially concerning its structural similarity to other biologically active molecules. The compound's systematic name reflects its complex structure, which includes a methyl group, pyrimidine, and bithiazole moieties.
The synthesis of 4'-Methyl-n2-pyrimidin-2-yl-[4,5']bithiazolyl-2,2'-diamine hydrobromide typically involves multi-step organic reactions. Common methods include:
The synthetic route may require careful control of reaction conditions such as temperature and pH to optimize yields and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound.
The molecular structure of 4'-Methyl-n2-pyrimidin-2-yl-[4,5']bithiazolyl-2,2'-diamine hydrobromide features:
The compound's structural data can be represented using its SMILES notation: Cc1ncc(n1)c2nccs2N
. This notation encapsulates the arrangement of atoms and their connectivity within the molecule.
The compound can participate in various chemical reactions typical for diamines and heterocycles:
Understanding these reactions is crucial for exploring modifications that could enhance the pharmacological profile of related compounds.
The interaction with kinases typically involves binding to the ATP-binding site or allosteric sites on the enzyme, thus preventing substrate phosphorylation.
Relevant data regarding melting point or boiling point may require specific experimental determination due to variability based on purity and form.
4'-Methyl-n2-pyrimidin-2-yl-[4,5']bithiazolyl-2,2'-diamine hydrobromide is primarily utilized in:
This compound exemplifies the intricate relationship between chemical structure and biological function, paving the way for advancements in targeted therapies against cancer.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: